molecular formula C9H11F3N2O B13118045 1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine

1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine

Cat. No.: B13118045
M. Wt: 220.19 g/mol
InChI Key: FYQIIFYPEORQGS-UHFFFAOYSA-N
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Description

1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group at the 6th position, a trifluoromethyl group at the 4th position, and a methylmethanamine group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxy-4-(trifluoromethyl)pyridine.

    N-Methylation: The pyridine derivative is then subjected to N-methylation using methylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing purification techniques such as crystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield pyridine N-oxide derivatives.

    Reduction: Can produce reduced amine derivatives.

    Substitution: Results in substituted pyridine derivatives.

Scientific Research Applications

1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in biological systems.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Signal Transduction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-4-(trifluoromethyl)pyridine: Lacks the N-methylmethanamine group.

    4-(Trifluoromethyl)pyridine: Lacks both the methoxy and N-methylmethanamine groups.

    N-Methylmethanamine: Lacks the pyridine ring and substituents.

Uniqueness

1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)-N-methylmethanamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

1-[6-methoxy-4-(trifluoromethyl)pyridin-3-yl]-N-methylmethanamine

InChI

InChI=1S/C9H11F3N2O/c1-13-4-6-5-14-8(15-2)3-7(6)9(10,11)12/h3,5,13H,4H2,1-2H3

InChI Key

FYQIIFYPEORQGS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(C=C1C(F)(F)F)OC

Origin of Product

United States

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